molecular formula C11H19NO2 B3030402 Estreptoquinasa CAS No. 9002-01-1

Estreptoquinasa

货号: B3030402
CAS 编号: 9002-01-1
分子量: 197.27 g/mol
InChI 键: XRZWVSXEDRYQGC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Streptokinase, also known as Estreptoquinasa, primarily targets plasminogen , a protein that is converted into plasmin . Plasmin is a serine protease that plays a crucial role in fibrinolysis, the process that breaks down blood clots .

Mode of Action

Streptokinase forms a highly specific 1:1 enzymatic complex with plasminogen . This complex promotes the cleavage of the Arg/Val bond in plasminogen to form the proteolytic enzyme plasmin . This interaction leads to significant changes in the fibrinolytic system, promoting the breakdown of blood clots .

Biochemical Pathways

The activation of plasminogen by Streptokinase leads to the formation of plasmin, which degrades the fibrin matrix of the thrombus . This process is part of the fibrinolytic system, a biochemical pathway that regulates the breakdown of blood clots . The degradation of fibrin clots results in the production of fibrin degradation products, which have further downstream effects on coagulation and fibrinolysis .

Pharmacokinetics

Streptokinase is metabolized in the liver via proteolysis . It is excreted via urine as peptides . The elimination half-life of the streptokinase-plasminogen activator complex is approximately 80 minutes . These properties impact the bioavailability of Streptokinase and its effectiveness as a thrombolytic agent .

Result of Action

The primary result of Streptokinase’s action is the degradation of fibrin clots, leading to the dissolution of blood clots or arterial blockages . This action is particularly beneficial in the treatment of conditions such as myocardial infarction (heart attack), pulmonary embolism, and arterial thromboembolism .

化学反应分析

科学研究应用

Thrombolysis in Acute Myocardial Infarction

Streptokinase has been extensively studied for its efficacy in treating AMI. Clinical trials, such as the ISIS-2 trial, demonstrated that treatment with streptokinase significantly reduced vascular mortality compared to control groups . It is particularly effective when administered within the first few hours of symptom onset.

Treatment of Pulmonary Embolism

Research indicates that streptokinase can effectively dissolve blood clots in cases of pulmonary embolism, improving patient outcomes. Its use in this context has been supported by various studies highlighting its ability to restore pulmonary blood flow.

Management of Deep Vein Thrombosis

Streptokinase is also utilized in the management of DVT. Its fibrinolytic properties help to alleviate symptoms and prevent complications associated with venous thromboembolism .

Emerging Applications in Hemorrhoidal Disease

Recent studies have explored the use of streptokinase for treating hemorrhoids due to its anti-inflammatory and thrombolytic properties. Formulations for rectal administration have been developed, aiming to provide non-invasive treatment options .

Case Studies and Clinical Trials

Numerous case studies and clinical trials have documented the effectiveness of streptokinase across various applications:

  • EMERAS Study : This multicenter study evaluated the benefits of late thrombolysis with streptokinase in patients presenting with suspected myocardial infarction within 6 to 24 hours of symptom onset. Results indicated significant improvements in patient outcomes when treated with streptokinase during this window .
  • TERIMA Trials : These trials compared recombinant streptokinase (rSK) with natural streptokinase, showing comparable efficacy in restoring coronary patency and managing acute myocardial infarction . The studies also assessed safety profiles and immunogenicity, indicating that rSK had a favorable profile compared to traditional formulations.

生物活性

Streptokinase (SK) is a bacterial protein derived from Streptococcus pyogenes, primarily used as a thrombolytic agent in the treatment of various thrombotic conditions, including acute myocardial infarction (AMI). Its mechanism of action involves the conversion of plasminogen to plasmin, leading to the breakdown of fibrin clots. This article delves into the biological activity of streptokinase, supported by research findings, case studies, and comparative data.

Streptokinase functions by binding to plasminogen, forming a complex that activates plasmin. This process facilitates fibrinolysis, the breakdown of fibrin in blood clots. The efficacy of SK as a thrombolytic agent is attributed to its ability to induce clot lysis, which is critical in managing conditions such as AMI and venous thromboembolism.

Thrombolytic Activity

A study conducted at King Khalid University evaluated recombinant streptokinase (rSK) produced in Pichia pastoris. The results indicated that rSK exhibited a clot lysis rate of 82% , comparable to 81% for commercial SK at an enzyme concentration of 2000 U/ml . The specific activity was calculated to be 7.49×106U mg7.49\times 10^6\,\text{U mg} of purified protein, demonstrating the potential effectiveness of rSK in clinical applications .

Table 1: Comparison of Thrombolytic Activity

Enzyme TypeClot Lysis (%)Concentration (U/ml)Specific Activity (U/mg)
Recombinant SK8220007.49×1067.49\times 10^6
Commercial SK812000Not specified

Clinical Efficacy

In clinical settings, streptokinase has shown significant efficacy in restoring catheter patency in patients undergoing hematopoietic stem cell transplantation. A cohort study indicated that patients receiving SK therapy demonstrated improved outcomes with reduced thrombus presence . The administration dosage ranged from 5,000 to 25,000 UI/hour , effectively treating thrombosis in central venous catheters.

Case Studies

A multicenter study highlighted the safety and efficacy profile of streptokinase in AMI management. Over a seven-year pharmacovigilance program monitoring adverse drug reactions (ADRs), out of 1660 notifications regarding SK prescriptions, approximately 47.7% reported suspected ADRs. Notably, serious bleeding complications were minimal, with only three cases of hemorrhagic stroke reported .

Anaphylactic Reactions

Despite its therapeutic benefits, streptokinase can induce allergic reactions due to its antigenic properties. A case report documented an anaphylactic reaction following the first exposure to SK during thrombolytic therapy for AMI . This underscores the importance of monitoring patients for potential hypersensitivity reactions.

属性

IUPAC Name

4-cyclohexylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZWVSXEDRYQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864144
Record name 4-Cyclohexylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219214-76-2, 9002-01-1
Record name 4-Cyclohexylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Kinase (enzyme-activating), strepto-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estreptoquinasa
Reactant of Route 2
Estreptoquinasa
Reactant of Route 3
Estreptoquinasa
Reactant of Route 4
Estreptoquinasa
Reactant of Route 5
Estreptoquinasa
Reactant of Route 6
Estreptoquinasa

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。